molecular formula C14H17ClN2O2S2 B4852385 4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine

4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine

Cat. No.: B4852385
M. Wt: 344.9 g/mol
InChI Key: NPFJYOXSMSMYTE-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a butyl chain, a chlorine atom, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding amines.

Scientific Research Applications

4-(Benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-3-4-10-17(2)14-16-13(12(15)20-14)21(18,19)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFJYOXSMSMYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
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4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
Reactant of Route 3
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4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
Reactant of Route 4
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4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
Reactant of Route 5
4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(benzenesulfonyl)-N-butyl-5-chloro-N-methyl-1,3-thiazol-2-amine

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